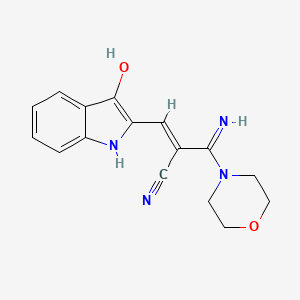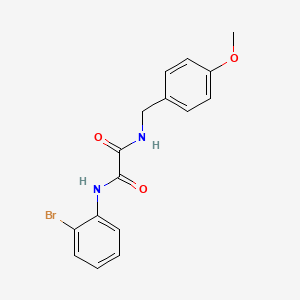
3-Amino-2-((1,3-dihydro-3-oxo-2H-indol-2-ylidene)methyl)-3-(4-morpholinyl)-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE is a complex organic compound with a unique structure that includes an indole ring, a morpholine ring, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE typically involves multiple steps, including the formation of the indole ring, the introduction of the morpholine ring, and the addition of the amino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like water radical cations.
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Substitution: The amino and morpholine groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations .
Applications De Recherche Scientifique
(2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have similar structural features.
Other Indole Derivatives: Compounds with indole rings and various substituents can be compared to highlight the unique properties of (2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE.
Uniqueness
The uniqueness of (2Z)-3-AMINO-3-(MORPHOLIN-4-YL)-2-{[(2Z)-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YLIDENE]METHYL}PROP-2-ENENITRILE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
171853-06-8 |
|---|---|
Formule moléculaire |
C16H16N4O2 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
(E)-3-(3-hydroxy-1H-indol-2-yl)-2-(morpholine-4-carboximidoyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H16N4O2/c17-10-11(16(18)20-5-7-22-8-6-20)9-14-15(21)12-3-1-2-4-13(12)19-14/h1-4,9,18-19,21H,5-8H2/b11-9+,18-16? |
Clé InChI |
QQQRQGZRKJSEPL-YJSIWIKZSA-N |
SMILES isomérique |
C1COCCN1C(=N)/C(=C/C2=C(C3=CC=CC=C3N2)O)/C#N |
SMILES canonique |
C1COCCN1C(=N)C(=CC2=C(C3=CC=CC=C3N2)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636778.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11636784.png)
![6-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636793.png)
![4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B11636800.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11636801.png)
![2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11636806.png)
![6-Amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11636813.png)
![N'-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide](/img/structure/B11636826.png)
![2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11636833.png)
![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)

![methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636838.png)


